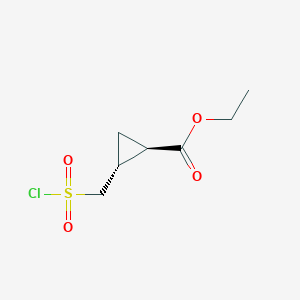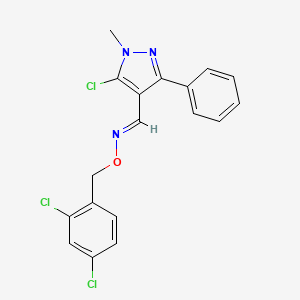
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, also known as CP-3-CP, is an organosulfur compound that has been studied for its potential applications in various scientific fields. CP-3-CP is a derivative of thiophene, a five-membered aromatic ring with a sulfur atom in the center. CP-3-CP is of particular interest due to its unique structure, which consists of two three-carbon alkyl chains linked to the thiophene ring, with a chlorine atom attached to one of the alkyl chains. It is this structure that gives CP-3-CP its unique properties, which have been explored in various scientific fields.
Scientific Research Applications
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential applications in various scientific fields. The unique structure of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use as an organic semiconductor. It has also been studied for its potential use as a corrosion inhibitor and as a catalyst for chemical reactions. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use in the development of novel drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is not yet fully understood. However, it is believed that the unique structure of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate may be responsible for its various properties and potential applications. The chlorine atom attached to one of the alkyl chains is thought to be responsible for its semiconducting properties, while the sulfur atom in the center of the thiophene ring is thought to be responsible for its catalytic properties. Additionally, the two alkyl chains may be responsible for its potential use in drug delivery systems.
Biochemical and Physiological Effects
The effects of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate on biochemical and physiological processes are not yet fully understood. However, it is believed that the unique structure of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate may be responsible for its potential use in drug delivery systems. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use as an organic semiconductor, which could be used in the development of novel electronic devices.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate in lab experiments include its relatively simple synthesis process and its unique structure, which can be used to explore its various properties. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate has been studied for its potential use in the development of novel drugs and drug delivery systems, as well as for its potential use as an organic semiconductor. However, there are some limitations to using Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate in lab experiments. For example, the mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is not yet fully understood, which may limit the potential applications of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. Additionally, Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate is not yet widely available, which may limit its use in lab experiments.
Future Directions
There are a number of potential future directions for the study of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. These include further research into its potential use as an organic semiconductor and its potential use in the development of novel drugs and drug delivery systems. Additionally, further research into the mechanism of action of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could lead to a better understanding of its potential applications. Additionally, further research into the synthesis of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could lead to more efficient and cost-effective production methods. Finally, further research into the availability of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate could lead to increased availability of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate, which could lead to more widespread use of Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate in lab experiments.
Synthesis Methods
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate can be synthesized in a two-step process. The first step involves the reaction of 3-chloropropanamide with 3,4-dimethylphenylthiophene-3-carboxylic acid in the presence of an acid catalyst, such as sulfuric acid. This reaction forms the desired product, ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate. The second step involves the purification of the product by recrystallization.
properties
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c1-4-23-18(22)16-14(13-6-5-11(2)12(3)9-13)10-24-17(16)20-15(21)7-8-19/h5-6,9-10H,4,7-8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZICUAJJHZWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)C)C)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloropropanamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2790678.png)
![N-[3-(6-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2790679.png)


![2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2790684.png)
![Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate](/img/structure/B2790686.png)

![(5-chloro-2-methoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2790690.png)

![N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790693.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2790695.png)
![2-(4-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B2790697.png)